(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide
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Overview
Description
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a phenylacetyl group, and an octadec-9-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide typically involves multiple steps, starting with the preparation of the hydroxy-methoxyphenyl intermediate. This intermediate is then reacted with phenylacetyl chloride under controlled conditions to form the phenylacetyl derivative. The final step involves the coupling of this derivative with an octadec-9-enamide chain, using appropriate catalysts and solvents to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, antioxidant, or antimicrobial activities, contributing to the development of new drugs and treatments.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and materials with enhanced properties. Its unique chemical structure allows for the creation of products with specific functionalities and improved performance.
Mechanism of Action
The mechanism of action of (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the phenylacetyl and octadec-9-enamide chains contribute to the compound’s overall stability and bioavailability. The specific pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: Known for its antioxidant properties and used in various biochemical studies.
4-Hydroxy-3-methoxycinnamic acid: Commonly used in the synthesis of other organic compounds and known for its anti-inflammatory effects.
3-(4-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one: Studied for its potential antioxidant activity and synthesized using aldol condensation reactions.
Uniqueness
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide stands out due to its unique combination of functional groups and structural features. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in research and industry.
Properties
CAS No. |
849343-53-9 |
---|---|
Molecular Formula |
C34H49NO4 |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |
InChI |
InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10- |
InChI Key |
STBVSPCCKFGBHG-YBEGLDIGSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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